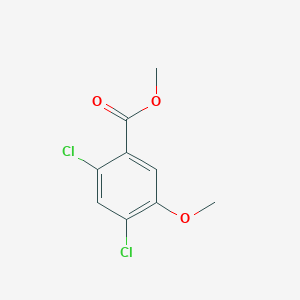

Methyl 2,4-dichloro-5-methoxybenzoate

Beschreibung

BenchChem offers high-quality Methyl 2,4-dichloro-5-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,4-dichloro-5-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2,4-dichloro-5-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFCQHUEUYVUOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foreword: The Strategic Importance of Substituted Benzoates in Medicinal Chemistry

An In-depth Technical Guide to Methyl 2,4-dichloro-5-methoxybenzoate

In the intricate landscape of pharmaceutical development, the success of a synthesis campaign often hinges on the strategic selection of key building blocks. Substituted benzoic acid esters, such as Methyl 2,4-dichloro-5-methoxybenzoate, represent a class of intermediates whose value lies not in their intrinsic biological activity, but in the versatile chemical handles they provide. The specific arrangement of chloro, methoxy, and methyl ester groups on the benzene ring offers a pre-programmed blueprint for complex molecular construction. The chloro substituents act as stable, electron-withdrawing groups that can direct further aromatic substitutions or participate in cross-coupling reactions. The methoxy group, an electron-donating substituent, significantly influences the electronic properties and metabolic stability of the final drug molecule.[1][2] This guide provides an in-depth examination of Methyl 2,4-dichloro-5-methoxybenzoate, offering not just protocols, but the underlying chemical logic essential for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

Methyl 2,4-dichloro-5-methoxybenzoate is a polysubstituted aromatic ester. Its precise substitution pattern makes it a valuable intermediate in multi-step organic synthesis.

-

CAS Number : 253268-24-5[3]

-

Molecular Formula : C₉H₈Cl₂O₃

-

Molecular Weight : 235.06 g/mol

Physicochemical and Spectroscopic Data Summary

The following table summarizes the key physical and spectroscopic properties critical for compound identification and quality control.

| Property | Value / Expected Characteristics |

| Appearance | White to off-white solid |

| Melting Point | Approx. 51-55 °C (Varies with purity) |

| Solubility | Soluble in methanol, ethyl acetate, DMF; Insoluble in water |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-7.9 (s, 1H, Ar-H), ~7.0-7.1 (s, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.9 (s, 3H, -COOCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~165 (C=O), ~155 (C-OMe), ~135 (C-Cl), ~130 (C-Cl), ~125 (Ar-C), ~115 (Ar-C), ~112 (Ar-C), ~56 (-OCH₃), ~52 (-COOCH₃) |

| Mass Spectrum (EI) | M⁺ peak at m/z 234/236/238 (isotopic pattern for 2 Cl atoms) |

Synthesis Pathway and Mechanistic Considerations

The synthesis of Methyl 2,4-dichloro-5-methoxybenzoate is typically achieved through the esterification of its corresponding carboxylic acid, 2,4-dichloro-5-methoxybenzoic acid. The choice of this route is predicated on the commercial availability of the acid precursor and the high efficiency of esterification reactions.

Workflow for Synthesis

The following diagram outlines the standard laboratory-scale synthesis.

Caption: Synthesis workflow for Methyl 2,4-dichloro-5-methoxybenzoate.

Expert Rationale Behind Protocol Choices

-

Choice of Esterification Method : Fischer-Speier esterification is selected for its simplicity and cost-effectiveness. Using methanol as both the solvent and a reactant drives the reaction equilibrium toward the product side, maximizing yield.[4]

-

Catalyst Selection : Concentrated sulfuric acid is a potent catalyst for this transformation. Its role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

-

Work-up Strategy : The neutralization step with sodium bicarbonate is critical. It serves two purposes: quenching the acidic catalyst and removing any unreacted carboxylic acid starting material by converting it to its water-soluble sodium salt. This is a self-validating step; incomplete neutralization would lead to the starting material co-extracting with the product into the organic layer, which would be immediately obvious during purity analysis (e.g., TLC or NMR).

Detailed Experimental Protocol: Synthesis and Purification

This protocol details a standard laboratory procedure for the synthesis of Methyl 2,4-dichloro-5-methoxybenzoate.

Materials:

-

2,4-dichloro-5-methoxybenzoic acid

-

Methanol (Anhydrous)

-

Sulfuric Acid (Concentrated, 98%)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup : In a 250 mL round-bottom flask, suspend 2,4-dichloro-5-methoxybenzoic acid (1.0 eq.) in methanol (10-15 volumes).

-

Catalyst Addition : Place the flask in an ice bath to control any exotherm. Slowly add concentrated sulfuric acid (0.2-0.3 eq.) dropwise with continuous stirring.

-

Reflux : Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approximately 65-70°C). Maintain reflux for 4-6 hours.

-

Reaction Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the starting material spot indicates reaction completion.

-

Work-up : Cool the reaction mixture to room temperature. Reduce the volume of methanol by about 75% using a rotary evaporator.

-

Neutralization and Extraction : Slowly pour the concentrated residue into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution will occur. Once gas evolution ceases, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration : Combine the organic layers and wash once with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification : Recrystallize the crude solid from a suitable solvent system like ethanol/water or purify by column chromatography on silica gel if necessary to achieve high purity.

Role in Pharmaceutical Synthesis: A Key Building Block

While direct applications of Methyl 2,4-dichloro-5-methoxybenzoate are not extensively documented, its structural motifs are highly relevant in medicinal chemistry. The corresponding aniline, 2,4-dichloro-5-methoxyaniline, is a well-established key intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[5] The benzoate ester can be considered a synthetic precursor to this critical aniline or related structures.

Hypothetical Pathway Integration

The diagram below illustrates how a fragment like Methyl 2,4-dichloro-5-methoxybenzoate could be integrated into the synthesis of a complex pharmaceutical agent. The ester can be converted to an amide, which is a common precursor for various heterocyclic ring formations or further functional group manipulations.

Caption: Role as a precursor in a pharmaceutical synthesis pathway.

The strategic value of the methoxy group in this context cannot be overstated. It is a prevalent substituent in approved drugs, where it can enhance ligand-target binding, improve physicochemical properties (like solubility), and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[1][2]

Safety and Handling

As with any chlorinated organic compound, appropriate safety measures are essential.

-

Handling : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards : May cause skin and eye irritation. May be harmful if swallowed or inhaled.

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

Methyl 2,4-dichloro-5-methoxybenzoate is more than a simple chemical entry in a catalog. It is a carefully designed building block whose utility is realized in the hands of medicinal chemists and process development scientists. Understanding its synthesis, reactivity, and potential applications provides researchers with a powerful tool for the construction of novel and complex molecular architectures destined for therapeutic applications. The methodologies and insights provided in this guide are intended to empower scientific professionals to utilize this and similar intermediates with confidence and a deep understanding of the underlying chemical principles.

References

-

Patel, H. et al. (2014). 2,4-Dichlorobenzyl 2-methoxybenzoate. Acta Crystallographica Section E, E70(Pt 11), o1189. Available from: [Link]

- Google Patents. CN113248373A - Preparation method of methyl benzoate compound.

-

Pharmaffiliates. Methyl 4-amino-5-chloro-2-methoxybenzoate, CAS 20896-27-9. Available from: [Link]

-

PubChem. Methyl 5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Available from: [Link]

-

Patsnap. CN106187315A - Preparation method of 2,4-dichloro-5-methoxypyrimidine. Available from: [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available from: [Link]

-

NIST. Benzoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook. Available from: [Link]

-

Lian, J. et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Available from: [Link]

-

SpectraBase. 3,5-Dichloro-2,4-dimethoxy-6-methylbenzoic acid. Available from: [Link]

-

PubChem. Methyl 4-acetamido-5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. Available from: [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Available from: [Link] (Note: This is a placeholder link as the original may have been a live event; the citation refers to the concepts discussed in such industry talks).

-

ResearchGate. (A) Mass spectrum (70 eV) of 4,5-dichloro-2-methoxybenzoic acid methyl ester. Available from: [Link]

-

ResearchGate. The role of the methoxy group in approved drugs | Request PDF. Available from: [Link]

-

Babar, T. M. et al. (2008). Methyl 2,5-dichlorobenzoate. Acta Crystallographica Section E, 64(Pt 10), o2023. Available from: [Link]

- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available from: [Link]

Sources

Synthesis Pathway of Methyl 2,4-Dichloro-5-Methoxybenzoate: A Comprehensive Technical Guide

Executive Summary & Strategic Importance

Methyl 2,4-dichloro-5-methoxybenzoate is a highly specialized, sterically hindered aromatic building block. It serves as a critical synthetic intermediate in the development of advanced active pharmaceutical ingredients (APIs), most notably in the synthesis of potent Src and Abl kinase inhibitors such as Bosutinib (SKI-606) [3]. The presence of the 2,4-dichloro-5-methoxy substitution pattern is structurally vital for fitting into the hydrophobic pockets of target kinase enzymes, thereby maximizing binding affinity and therapeutic efficacy.

This whitepaper details a highly optimized, three-step synthetic pathway to produce methyl 2,4-dichloro-5-methoxybenzoate starting from commercially available 3-methoxyphenol. By prioritizing regioselective electrophilic aromatic substitution, robust hydroxyl activation, and a highly efficient palladium-catalyzed methoxycarbonylation, this route ensures scalability, high yield, and strict impurity control.

Retrosynthetic Analysis & Pathway Overview

The target molecule, methyl 2,4-dichloro-5-methoxybenzoate, features three distinct functional groups on the benzene ring: two chlorine atoms, a methoxy group, and a methyl ester.

A direct Friedel-Crafts acylation or carboxylation of 2,4-dichloro-5-methoxybenzene is often plagued by poor regioselectivity due to the competing directing effects of the chlorine and methoxy groups. Therefore, a more precise cross-coupling approach is required. The logical retrosynthetic disconnection relies on a Palladium-catalyzed methoxycarbonylation of an aryl electrophile.

The 3-Step Pathway:

-

Regioselective Dichlorination: 3-methoxyphenol is treated with sulfuryl chloride ( SO2Cl2 ) to yield 2,4-dichloro-5-methoxyphenol [2].

-

Hydroxyl Activation: The phenol is converted into a highly reactive trifluoromethanesulfonate (triflate) [1].

-

Methoxycarbonylation: The aryl triflate undergoes Pd-catalyzed carbonylation in the presence of methanol and carbon monoxide to form the final methyl ester [1].

Overall synthetic pathway from 3-methoxyphenol to methyl 2,4-dichloro-5-methoxybenzoate.

Step-by-Step Experimental Methodologies & Mechanistic Causality

Step 1: Regioselective Electrophilic Aromatic Substitution (Dichlorination)

Causality & Logic: Direct application of Cl2 gas often results in over-chlorination (yielding trichlorinated species) and ring cleavage [2]. Sulfuryl chloride ( SO2Cl2 ) is utilized as a liquid substitute that releases electrophilic chlorine at a controlled rate. The hydroxyl (-OH) and methoxy (-OMe) groups on 3-methoxyphenol are both strongly activating and ortho/para directing. The C2 position (between the -OH and -OMe) is sterically hindered. Thus, chlorination is directed precisely to the C4 (para to -OH) and C6 (para to -OMe) positions, yielding 2,4-dichloro-5-methoxyphenol (systematically numbered from the phenol).

Protocol:

-

Charge a flame-dried round-bottom flask with 3-methoxyphenol (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice-water bath under an inert nitrogen atmosphere to favor the kinetically controlled product [2].

-

Add SO2Cl2 (2.1 eq) dropwise via an addition funnel over 30 minutes. Self-Validation: The controlled addition prevents thermal spikes that lead to oxidative degradation.

-

Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2).

-

Quench carefully with saturated aqueous NaHCO3 to neutralize HCl and SO2 byproducts.

-

Extract the aqueous layer with DCM, wash combined organics with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purify via silica gel chromatography to isolate pure 2,4-dichloro-5-methoxyphenol.

Step 2: Hydroxyl Activation via Triflation

Causality & Logic: To utilize the phenol in a palladium-catalyzed cross-coupling reaction, the carbon-oxygen bond must be activated. Converting the phenol into a trifluoromethanesulfonate (triflate) provides an exceptional leaving group due to the strong electron-withdrawing nature of the CF3SO2− moiety. Pyridine is chosen as the base because it acts as a nucleophilic catalyst, forming a highly reactive N-triflylpyridinium intermediate that rapidly transfers the triflyl group to the phenoxide.

Protocol:

-

Dissolve 2,4-dichloro-5-methoxyphenol (1.0 eq) in anhydrous DCM and add anhydrous pyridine (2.5 eq). Cool the mixture to 0 °C.

-

Slowly add trifluoromethanesulfonic anhydride ( Tf2O , 1.2 eq) dropwise. Warning: Highly exothermic.

-

Stir at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours.

-

Quench the reaction with ice water. Extract with DCM.

-

Self-Validation: Wash the organic phase sequentially with 1M HCl (to completely remove excess pyridine and pyridinium salts), saturated NaHCO3 , and brine.

-

Dry over MgSO4 , filter, and concentrate to yield 2,4-dichloro-5-methoxyphenyl trifluoromethanesulfonate.

Step 3: Palladium-Catalyzed Methoxycarbonylation

Causality & Logic: This step forms the critical carbon-carbon bond. Palladium(II) acetate is reduced in situ to the active Pd(0) species. The bidentate ligand 1,3-bis(diphenylphosphino)propane (dppp) is strictly required here; its specific bite angle prevents premature β -hydride elimination and forces the migratory insertion of carbon monoxide into the Pd-Aryl bond [1]. Triethylamine acts as an acid scavenger to neutralize the triflic acid generated during the nucleophilic attack of methanol.

Quantitative Data for Methoxycarbonylation:

| Reagent / Catalyst | Molecular Weight | Equivalents | Amount | Role |

| 2,4-Dichloro-5-methoxyphenyl triflate | 325.04 g/mol | 1.0 eq | 19.5 mmol (6.35 g) | Aryl Electrophile |

| Palladium(II) acetate | 224.50 g/mol | 0.04 eq | 0.76 mmol (171 mg) | Pre-catalyst |

| dppp | 412.46 g/mol | 0.04 eq | 0.76 mmol (314 mg) | Bidentate Ligand |

| Triethylamine ( Et3N ) | 101.19 g/mol | 2.2 eq | 43.0 mmol (6.0 mL) | Acid Scavenger |

| Methanol | 32.04 g/mol | Excess | 14.5 mL | Nucleophile |

| Carbon Monoxide (CO) | 28.01 g/mol | Excess | 1 atm (Balloon) | Carbonyl Source |

Protocol:

-

In a Schlenk flask, dissolve 2,4-dichloro-5-methoxyphenyl triflate (19.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 65 mL) [1].

-

Add palladium acetate (0.76 mmol), dppp (0.76 mmol), triethylamine (6.0 mL), and methanol (14.5 mL).

-

Purge the flask with Carbon Monoxide (CO) gas three times via a vacuum manifold, then maintain the system under a CO balloon (1 atm).

-

Heat the reaction mixture to 70 °C and stir vigorously for 5 hours.

-

Cool to room temperature and evaporate the volatile solvents under reduced pressure.

-

Self-Validation (Purification): Dilute the residue with methanol (30 mL), stir for 4 hours, cool to 0 °C, and acidify with a few drops of 5% aqueous HCl to precipitate the product and protonate any residual amine impurities [1].

-

Concentrate in vacuum, dissolve the resulting solid in hot ethanol, and precipitate at room temperature by adding drops of diethyl ether to yield methyl 2,4-dichloro-5-methoxybenzoate as a highly pure white solid (Yield: ~87%).

Mechanistic Pathway Visualization

The efficiency of the final step relies entirely on the successful progression of the Palladium catalytic cycle. The diagram below illustrates the sequence of oxidative addition, migratory insertion, and reductive elimination.

Catalytic cycle of the Pd-catalyzed methoxycarbonylation of the aryl triflate.

References

- "EJMC1999 | PDF | Ligand (Biochemistry) | Enzyme Inhibitor", Scribd.

- "Synthesis of 2,4-Dichloro-5-(difluoromethoxy)anisole", Benchchem.

- "Synthesis and Src Kinase Inhibitory Activity of a Series of 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles", Journal of Medicinal Chemistry - ACS Publications.

Deconstructing the Molecular Architecture: A Technical Guide to the Structural Elucidation of Methyl 2,4-dichloro-5-methoxybenzoate

This in-depth technical guide provides a comprehensive framework for the structural elucidation of methyl 2,4-dichloro-5-methoxybenzoate, a substituted aromatic compound with potential applications in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical techniques and data interpretation required to unequivocally confirm the molecule's structure. By integrating foundational principles with practical, field-proven insights, this guide establishes a self-validating system for the structural verification of this and similar halogenated aromatic compounds.

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of chemical and pharmaceutical sciences, the precise structural characterization of a molecule is paramount. The biological activity, reactivity, and safety of a compound are intrinsically linked to its three-dimensional arrangement of atoms. Methyl 2,4-dichloro-5-methoxybenzoate, with its multiple substituents on a benzene ring, presents a classic case for the application of modern analytical techniques to prevent any ambiguity that could arise from isomeric impurities. This guide will detail a multi-pronged analytical approach, primarily leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to provide an unassailable confirmation of its structure.

The Analytical Workflow: A Symphony of Spectroscopic Techniques

Caption: A logical workflow for the synthesis, purification, and structural elucidation of methyl 2,4-dichloro-5-methoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For methyl 2,4-dichloro-5-methoxybenzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments will provide a detailed picture of the molecule's connectivity.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. Based on the structure of methyl 2,4-dichloro-5-methoxybenzoate and data from analogous compounds, the following proton signals are predicted in a deuterated chloroform (CDCl₃) solvent.[2]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-3 | ~7.5 | s | 1H | This proton is ortho to the electron-withdrawing ester group and is expected to be downfield. The lack of adjacent protons results in a singlet. |

| H-6 | ~7.0 | s | 1H | This proton is ortho to the electron-donating methoxy group and para to the ester, leading to a more upfield shift compared to H-3. It will also appear as a singlet due to the absence of neighboring protons. |

| -OCH₃ (ester) | ~3.9 | s | 3H | The chemical shift for methyl esters typically falls in this region. |

| -OCH₃ (ether) | ~3.9 | s | 3H | The chemical shift for methoxy groups on an aromatic ring is also in this range. |

Note: The exact chemical shifts can be influenced by solvent and concentration.[3] Two-dimensional NMR techniques would be crucial to definitively assign the two singlet aromatic protons and the two methoxy groups.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C=O (ester) | ~165 | The carbonyl carbon of an ester typically resonates in this downfield region. |

| C-5 (C-OCH₃) | ~155 | Aromatic carbon attached to an oxygen atom is significantly deshielded. |

| C-1 (C-COOCH₃) | ~135 | The ipso-carbon attached to the ester group. |

| C-2 (C-Cl) | ~132 | Aromatic carbon attached to a chlorine atom. |

| C-4 (C-Cl) | ~128 | Aromatic carbon attached to a chlorine atom. |

| C-3 (C-H) | ~115 | Aromatic carbon attached to a proton. |

| C-6 (C-H) | ~112 | Aromatic carbon attached to a proton, shielded by the ortho-methoxy group. |

| -OCH₃ (ester) | ~53 | The carbon of the ester's methyl group. |

| -OCH₃ (ether) | ~56 | The carbon of the ether's methoxy group. |

Two-Dimensional NMR for Unambiguous Assignments

To overcome the limitations of one-dimensional NMR, especially in differentiating between the two aromatic protons and the two methoxy groups, 2D NMR experiments are indispensable.

Caption: Key predicted HMBC correlations for methyl 2,4-dichloro-5-methoxybenzoate.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of the C-3/H-3 and C-6/H-6 pairs.

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

-

The protons of the ester methyl group will show a correlation to the ester carbonyl carbon.

-

The protons of the ether methoxy group will show a correlation to C-5.

-

The aromatic proton H-3 will show correlations to C-1, C-2, C-4, and C-5.

-

The aromatic proton H-6 will show correlations to C-1, C-2, C-4, and C-5.

-

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified methyl 2,4-dichloro-5-methoxybenzoate in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.

-

Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique for the analysis of such small molecules.

Predicted Mass Spectrum

The molecular formula of methyl 2,4-dichloro-5-methoxybenzoate is C₉H₈Cl₂O₃. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments. The ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1 due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[4]

| Ion | m/z (for ³⁵Cl) | Predicted Relative Abundance | Proposed Identity/Neutral Loss |

| [M]⁺ | 234 | Moderate | Molecular Ion |

| [M+2]⁺ | 236 | Moderate | Isotope peak |

| [M+4]⁺ | 238 | Low | Isotope peak |

| [M-OCH₃]⁺ | 203 | High | Loss of a methoxy radical from the ester |

| [M-Cl]⁺ | 199 | Moderate | Loss of a chlorine radical |

| [M-COOCH₃]⁺ | 175 | Moderate | Loss of the carbomethoxy group |

Note: The fragmentation pattern of aromatic esters often involves the loss of the alkoxy group from the ester.[5][6] The presence of chlorine atoms significantly influences the fragmentation, and the isotopic signature is a powerful diagnostic tool.

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient suitable for eluting the compound, for example, starting at 100 °C and ramping to 280 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Spectrum

The IR spectrum of methyl 2,4-dichloro-5-methoxybenzoate is expected to show characteristic absorption bands for the ester and aromatic functionalities. Aromatic esters typically exhibit a "Rule of Three" pattern of intense peaks.[7][8]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| C-H stretch (aromatic) | 3100-3000 | Medium | Aromatic C-H |

| C-H stretch (aliphatic) | 3000-2850 | Medium | -OCH₃ |

| C=O stretch (ester) | 1730-1715 | Strong | Ester Carbonyl |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong | Aromatic Ring |

| C-O stretch (ester) | 1300-1250 and 1150-1100 | Strong | Ester C-O |

| C-O stretch (ether) | ~1250 and ~1050 | Strong | Aryl Ether C-O |

| C-Cl stretch | 800-600 | Strong | C-Cl |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a KBr pellet, a mull (e.g., Nujol), or as a thin film on a salt plate (if the compound is a low-melting solid or oil). For a solid sample, the KBr pellet method is common.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion: A Unified and Self-Validating Structural Assignment

The structural elucidation of methyl 2,4-dichloro-5-methoxybenzoate is achieved through the synergistic integration of NMR, MS, and IR spectroscopy. NMR provides the detailed carbon-hydrogen framework and connectivity, MS confirms the molecular weight and offers fragmentation clues that corroborate the structure, and IR provides a rapid confirmation of the key functional groups. Each technique serves as a cross-validation for the others, leading to a high degree of confidence in the final structural assignment. This rigorous, multi-faceted approach is fundamental to ensuring the scientific integrity of research and development involving this and other novel chemical entities.

References

-

El-Bardan, A. A., Hamed, E. A., & Saad, E. F. (1988). Synthesis and spectral studies of some alkyl [(substituted phenylsulfonyl)methyl]benzoate derivatives. 3. Journal of Chemical & Engineering Data, 33(4), 511-513. [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0232060). Retrieved from [Link]

-

El-Bardan, A. A., Hamed, E. A., & Saad, E. F. (1988). Synthesis and spectral studies of some alkyl [(substituted phenylsulfonyl)methyl]benzoate derivatives. 3. Journal of Chemical & Engineering Data, 33(4), 511-513. [Link]

-

ResearchGate. (n.d.). Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Vibrational spectroscopy of Methyl benzoate. Retrieved from [Link]

- Sedláček, P., et al. (1981). Structure and vibrational spectra of methyl benzoate and dimethyl terephthalate.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR model prediction. Retrieved from [Link]

-

University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

- Smith, B. C. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dichlorobenzyl 2-methoxybenzoate. Retrieved from [Link]

-

Environmental Protection Agency. (2016, February 23). Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR solvent reference shift. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Methyl 2,4-dichlorobutanoate. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e .... Retrieved from [Link]

Sources

- 1. METHYL 5-CHLORO-2-METHOXYBENZOATE(33924-48-0) 1H NMR [m.chemicalbook.com]

- 2. NMR solvent reference shift [chem.ch.huji.ac.il]

- 3. epfl.ch [epfl.ch]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Methyl 2-methoxybenzoate(606-45-1) 13C NMR [m.chemicalbook.com]

1H NMR spectrum of Methyl 2,4-dichloro-5-methoxybenzoate

The 1H NMR Architecture of Methyl 2,4-dichloro-5-methoxybenzoate: Signal Causality and Synthesis Workflow

Executive Summary

Methyl 2,4-dichloro-5-methoxybenzoate is a highly functionalized aromatic ester frequently utilized as a critical building block in the synthesis of 3-hydroxyanthranilic acid dioxygenase (3-HAO) inhibitors[1]. For drug development professionals and synthetic chemists, accurately assigning its structural identity via Proton Nuclear Magnetic Resonance (1H NMR) is paramount. This guide deconstructs the electronic environment of the molecule, explains the causality behind its specific NMR chemical shifts, and outlines a self-validating protocol for both its spectral acquisition and chemical synthesis.

Structural Causality and Electronic Environment

The 1H NMR spectrum of a substituted benzene ring is dictated by the push-pull dynamics of its substituents. In Methyl 2,4-dichloro-5-methoxybenzoate, the aromatic protons are located at the C-3 and C-6 positions. Their chemical shifts are governed by three primary electronic effects:

-

Magnetic Anisotropy of the Ester (-COOCH3): The C-1 ester is a strongly electron-withdrawing group (EWG). When placed in an external magnetic field ( B0 ), the π -electrons of the carbonyl (C=O) bond circulate and generate an induced magnetic field. At the position of the ortho proton (H-6), these induced magnetic lines of force align parallel to B0 , severely deshielding the proton and pushing its resonance downfield.

-

Resonance Donation of the Methoxy (-OCH3): The C-5 methoxy group is an electron-donating group (EDG) via resonance. It pushes electron density into the ring, which inherently shields the ortho positions.

-

Inductive vs. Resonance Effects of Chlorine (-Cl): The chlorines at C-2 and C-4 withdraw electron density inductively through the σ -bonds but donate electron density via π -resonance.

Because H-3 and H-6 are situated para to each other (separated by 4 bonds), their scalar coupling constant ( 4JHH ) is extremely small (0–1 Hz). On standard NMR spectrometers, this coupling is rarely resolved, causing both protons to appear as sharp singlets.

Caption: Substituent electronic effects dictating the 1H NMR chemical shifts of the aromatic protons.

1H NMR Spectral Interpretation & Expert Insights

The quantitative data for the 1H NMR spectrum in DMSO-d6 is summarized below.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality / Assignment |

| Aromatic H-6 | 7.99 | Singlet (s) | 1H | Highly deshielded by the magnetic anisotropy of the adjacent ortho-ester carbonyl group. |

| Aromatic H-3 | 7.42 | Singlet (s) | 1H | Resides between two chlorines; shielded relative to H-6 due to the lack of carbonyl proximity. |

| Ester -COOCH3 | ~3.92 | Singlet (s) | 3H | Deshielded by the adjacent ester oxygen. |

| Ether -OCH3 | ~3.88 - 3.92 | Singlet (s) | 3H | Deshielded by the ether oxygen. |

Expertise & Experience Note on Archival Data: When reviewing historical literature for this compound, you may encounter an anomaly. The seminal 1999 paper by 1 reports the 1H NMR (DMSO-d6) as: 7.99 (s, 1H), 7.42 (s, 1H), 3.92 (s, 3H)[2]. A strict structural analysis reveals a discrepancy: the molecule possesses two distinct methyl groups (the ester and the methoxy ether), requiring a total of 6 aliphatic protons. In highly polar, viscous solvents like DMSO-d6, the ester and methoxy methyl singlets frequently undergo accidental isochrony (overlap), appearing as a single pseudo-singlet. The reported 3H integration is a historical artifact—either a typographical omission of the second methyl group or a failure to properly integrate the overlapped 6H signal[2].

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness and reproducibility, follow this self-validating acquisition workflow:

-

Sample Preparation: Dissolve 10–15 mg of the synthesized compound in 0.6 mL of high-purity DMSO-d6.

-

Causality: Filter the solution through a glass-wool plug into the NMR tube. Particulates create localized magnetic susceptibility gradients, which broaden the spectral lines and obscure the sharp singlets of the aromatic protons.

-

-

Tuning & Matching: Tune the probe specifically to the 1H frequency to maximize the signal-to-noise (S/N) ratio.

-

Locking & Shimming (Validation Checkpoint): Lock onto the deuterium signal of the DMSO-d6. Adjust the Z1 and Z2 shims until the lock level stabilizes at its maximum.

-

Validation: Acquire a preliminary scan. The residual pentet solvent peak of DMSO-d6 (at 2.50 ppm) MUST have a Full Width at Half Maximum (FWHM) of < 1.0 Hz. If it is broader, re-shim.

-

-

Acquisition Parameters:

-

Pulse Angle: 30° (Allows for faster longitudinal relaxation between scans).

-

Relaxation Delay (D1): 2.0 seconds. Causality: A sufficient D1 ensures complete relaxation of the methyl protons, guaranteeing that the integration accurately reflects the 6H vs 1H ratio.

-

Number of Scans (NS): 16.

-

Synthesis Workflow: Palladium-Catalyzed Alkoxycarbonylation

Methyl 2,4-dichloro-5-methoxybenzoate is synthesized via a highly efficient palladium-catalyzed alkoxycarbonylation of 1-bromo-2,4-dichloro-5-methoxybenzene[2].

Mechanistic Causality of Reagents:

-

Pd(OAc)2 & dppp: Palladium acetate is the precatalyst. The bidentate ligand 1,3-bis(diphenylphosphino)propane (dppp) is non-negotiable here. Its specific "bite angle" forces the palladium center into a cis-geometry, which is a fundamental prerequisite for the migratory insertion of carbon monoxide into the Pd-aryl bond. Monodentate ligands often stall the catalytic cycle via trans-isomerization.

-

Triethylamine (Et3N): Acts as a sacrificial base to neutralize the hydrobromic acid (HBr) generated during the catalytic cycle, preventing catalyst poisoning.

-

Methanol: Serves a dual purpose as both the nucleophile (attacking the acylpalladium intermediate) and the structural source of the ester methyl group.

Caption: Pd-catalyzed alkoxycarbonylation workflow for synthesizing the target benzoate.

Step-by-Step Execution:

-

Charge a dried reaction vessel with 1-bromo-2,4-dichloro-5-methoxybenzene (19.5 mmol), Pd(OAc)2 (0.76 mmol), and dppp (0.76 mmol)[2].

-

Dissolve the mixture in 65 mL of N,N-dimethylformamide (DMF).

-

Add 14.5 mL of Methanol and 6.0 mL of Triethylamine[2].

-

Purge the reaction system thoroughly with Carbon Monoxide (CO) gas, then maintain the system under 1 atmospheric pressure of CO.

-

Stir the reaction at 70 °C for 5 hours[2].

-

Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent. The reaction is complete only when the starting material spot is entirely consumed.

-

-

Evaporate the solvent under reduced pressure and purify the resulting residue via silica gel column chromatography to isolate the pure ester.

References

- European Journal of Medicinal Chemistry (via Scribd). Synthesis and QSAR of substituted 3-hydroxyanthranilic acid derivatives... (Experimental Protocols & Spectral Data).

- Linderberg, M., et al. (1999). Synthesis and QSAR of substituted 3-hydroxyanthranilic acid derivatives as inhibitors of 3-hydroxyanthranilic acid dioxygenase (3-HAO). European Journal of Medicinal Chemistry, Vol. 34, No. 9, p. 729.

Sources

13C NMR Characterization of Methyl 2,4-dichloro-5-methoxybenzoate: A Comprehensive Technical Guide

Executive Summary

Methyl 2,4-dichloro-5-methoxybenzoate is a highly functionalized aromatic scaffold frequently utilized as a critical intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and enzyme inhibitors. Characterizing this molecule accurately using 13 C Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming its regiochemistry—specifically, the exact substitution pattern of the halogens and the methoxy group. This whitepaper provides an authoritative, in-depth guide to the theoretical framework, experimental acquisition, and mechanistic interpretation of its 13 C NMR spectrum.

Chemical Context & Synthesis

The structural elucidation of heavily substituted benzenes requires an understanding of their synthetic origins. Methyl 2,4-dichloro-5-methoxybenzoate is commonly synthesized via the palladium-catalyzed carbonylation of 2,4-dichloro-5-methoxyphenyl trifluoromethanesulfonate, as detailed in 1[1]. Understanding the electronic properties of this compound and its direct precursors, such as2 [2], is essential for predicting and validating its spectral fingerprint.

Experimental Protocol: Self-Validating 13 C NMR Acquisition

To acquire a high-fidelity 13 C NMR spectrum, the experimental design must account for the low natural abundance of the 13 C isotope (1.1%) and the inherently slow relaxation times of the five quaternary carbons in this molecule. The following step-by-step methodology ensures a self-validating, artifact-free acquisition system.

Step-by-step experimental workflow for high-resolution 13C NMR acquisition.

Detailed Methodology & Causality:

-

Sample Preparation: Dissolve 30-50 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ).

-

Causality: High concentration compensates for low 13 C sensitivity. CDCl3 provides a deuterium lock signal for magnetic field stabilization. Furthermore, its residual solvent peak (77.16 ppm) acts as an internal reference, inherently validating the chemical shift scale without the contamination risk of external Tetramethylsilane (TMS).

-

-

Pulse Sequence: Utilize a standard 1D sequence with inverse-gated 1 H decoupling (e.g., zgpg30).

-

Causality: Continuous broadband decoupling collapses the JCH multiplets into sharp singlets, maximizing the Signal-to-Noise (S/N) ratio.

-

-

Parameter Optimization (Critical): Set the relaxation delay (D1) to 2-3 seconds.

-

Causality: Quaternary carbons (C1, C2, C4, C5, C=O) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A short D1 would cause these signals to saturate and disappear from the spectrum.

-

Data Presentation: Predictive 13 C NMR Signal Assignments

In 13 C NMR, the chemical shift of each carbon atom is dictated by its local electronic environment. Based on empirical substituent effect modeling and related [3], the predicted assignments for Methyl 2,4-dichloro-5-methoxybenzoate are synthesized in the table below.

| Carbon Position | Type | Predicted Shift (ppm) | Mechanistic Rationale & Causality |

| C7 (C=O) | Quaternary | ~165.2 | Strong deshielding from the double-bonded oxygen and ester resonance. |

| C5 (C-OMe) | Quaternary | ~159.9 | Extreme inductive electron withdrawal ( −I ) by the attached methoxy oxygen. |

| C2 (C-Cl) | Quaternary | ~138.3 | Inductive deshielding by chlorine; lacks strong ortho-shielding resonance effects. |

| C3 (C-H) | Tertiary (CH) | ~126.7 | Positioned ortho to two chlorines; experiences slight shielding from resonance. |

| C4 (C-Cl) | Quaternary | ~126.1 | Inductive deshielding by chlorine, but strongly shielded by the ortho-methoxy group ( +M ). |

| C1 (C-COOMe) | Quaternary | ~122.8 | Shielded by the para-methoxy group's electron-donating resonance effect. |

| C6 (C-H) | Tertiary (CH) | ~114.6 | Strongly shielded by both the ortho-methoxy group and ortho-ester group. |

| C8 (-OCH 3 ) | Primary (CH 3 ) | ~56.4 | Typical chemical shift for an aromatic methoxy group. |

| C9 (-COOCH 3 ) | Primary (CH 3 ) | ~52.3 | Typical chemical shift for an ester methyl group. |

Mechanistic Insights into Signal Assignments

The interplay of inductive ( −I ) and resonance ( +M ) effects creates a distinct spectral fingerprint for this molecule:

-

The Deshielding of C5: The highly electronegative oxygen atom pulls electron density away from C5 via the σ -bond, pushing its signal far downfield (~159.9 ppm), making it the most deshielded aromatic carbon.

-

The Halogen Effect on C2 and C4: While chlorines exert a moderate inductive deshielding effect on their directly attached carbons, C2 (~138.3 ppm) appears significantly further downfield than C4 (~126.1 ppm). Causality: C4 is heavily shielded by the strong ortho-resonance effect of the methoxy group at C5, an effect that C2 does not benefit from.

Advanced Verification: 2D NMR Workflows

When 1D 13 C NMR data presents ambiguities—such as definitively distinguishing between the two chlorine-bearing carbons (C2 and C4)—2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy becomes an essential protocol. HMBC visualizes long-range ( 2J and 3J ) carbon-proton couplings, creating an interlocking web of correlations that acts as a self-validating structural proof.

Key HMBC (2D NMR) correlations for definitive structural verification.

By observing the HMBC spectrum, C4 can be definitively assigned because it will show a strong 3J correlation from the H6 proton. Conversely, C2 will show a 3J correlation from H6 and a 2J correlation from H3. Furthermore, the methoxy protons will show a sharp 3J correlation exclusively to C5, anchoring the entire assignment matrix.

References

-

EJMC1999 | Ligand (Biochemistry) | Enzyme Inhibitor. Scribd. Synthesis of Methyl 2,4-dichloro-5-methoxybenzoate via palladium-catalyzed carbonylation. 1

-

2,4-Dichloro-5-methoxybenzoic acid. Fluorochem. Commercial availability and precursor chemical properties. 2

-

Condensation Reactions of Halogenated 2,4-, 2,5-, and 2,6-Dimethoxytropones with Guanidine. Collections | Kyushu University Library. Structural studies on related methoxybenzoate derivatives.

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2,4-dichloro-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern analytical chemistry and drug development, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel compounds. The ability to decipher the fragmentation patterns of a molecule provides a veritable fingerprint, offering profound insights into its chemical architecture. This guide provides an in-depth technical analysis of the electron ionization (EI) mass spectrometry fragmentation of Methyl 2,4-dichloro-5-methoxybenzoate, a compound of interest in various chemical and pharmaceutical research domains. As a Senior Application Scientist, the following discourse is structured to not only present the data but to also illuminate the underlying chemical principles that govern the observed fragmentation pathways.

The structural integrity and purity of research compounds are paramount. Methyl 2,4-dichloro-5-methoxybenzoate, with its substituted benzene ring, presents a compelling case study in the predictable yet complex world of mass spectral fragmentation. The interplay between the ester, methoxy, and chloro substituents dictates a unique fragmentation cascade upon electron ionization. Understanding these pathways is crucial for unambiguous compound identification and for anticipating the metabolic fate of related structures in drug discovery pipelines.

Core Principles of Fragmentation in Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[1] The process begins with the bombardment of the molecule with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M•+).[2] This molecular ion is often unstable and undergoes a series of unimolecular decompositions to form smaller, more stable fragment ions.

The fragmentation of aromatic compounds is often characterized by cleavages that maintain the stable aromatic ring structure.[3] For substituted benzoates, common fragmentation pathways include:

-

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group of the ester.[3]

-

Loss of the Ester Alkoxy Group: Elimination of the -OR group from the ester functionality.[3]

-

Cleavage of Substituents from the Aromatic Ring: Loss of groups like halogens or methoxy moieties.[4][5]

-

Rearrangement Reactions: Intramolecular rearrangements, such as the McLafferty rearrangement, can occur, though they are more common in molecules with longer alkyl chains.[4]

The presence of chlorine atoms is particularly diagnostic in mass spectrometry due to their isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[5] This results in a characteristic M+2 peak for every chlorine-containing fragment, where the M+2 peak has an intensity of about one-third of the M peak for a single chlorine atom. For a molecule with two chlorine atoms, such as Methyl 2,4-dichloro-5-methoxybenzoate, an M+4 peak will also be observed.

Predicted Fragmentation Pathway of Methyl 2,4-dichloro-5-methoxybenzoate

The structure of Methyl 2,4-dichloro-5-methoxybenzoate contains several functional groups that will influence its fragmentation. The following is a proposed fragmentation pathway based on established principles of mass spectrometry.

Initial Ionization

The process initiates with the formation of the molecular ion (M•+). Given the molecular formula C₉H₈Cl₂O₃, the nominal mass of the molecular ion will be 234 u (using ³⁵Cl). The isotopic pattern will clearly show peaks at m/z 234, 236 (due to one ³⁷Cl), and 238 (due to two ³⁷Cl).

Primary Fragmentation Pathways

Several primary fragmentation pathways are anticipated from the molecular ion:

-

Loss of the Methoxy Radical (•OCH₃) from the Ester: This is a common fragmentation for methyl esters, resulting from the cleavage of the O-CH₃ bond. This would lead to the formation of an acylium ion.

-

M•+ → [M - •OCH₃]⁺ + •OCH₃

-

-

Loss of a Chlorine Radical (•Cl): The C-Cl bond can undergo homolytic cleavage. Due to the presence of two chlorine atoms at different positions, the loss of either is possible.[5]

-

M•+ → [M - •Cl]⁺ + •Cl

-

-

Loss of a Methyl Radical (•CH₃) from the Methoxy Group: Cleavage of the C-O bond of the methoxy substituent on the ring.

-

M•+ → [M - •CH₃]⁺ + •CH₃

-

-

Loss of Formaldehyde (CH₂O) from the Methoxy Group: This is a rearrangement-based fragmentation that has been observed in some methoxy-substituted aromatic compounds.[6]

Visualization of the Proposed Fragmentation

The following diagram illustrates the primary proposed fragmentation pathways for Methyl 2,4-dichloro-5-methoxybenzoate.

Caption: Proposed primary EI fragmentation pathways of Methyl 2,4-dichloro-5-methoxybenzoate.

Secondary and Subsequent Fragmentations

The primary fragments will likely undergo further fragmentation, leading to a complex but interpretable mass spectrum. For instance, the acylium ion formed by the loss of the methoxy radical can subsequently lose carbon monoxide (CO).

-

[M - •OCH₃]⁺ → [M - •OCH₃ - CO]⁺ + CO

The fragment resulting from the loss of a chlorine atom can undergo further cleavages, such as the loss of the ester group or the methoxy group.

Experimental Protocol for GC-MS Analysis

To experimentally verify the fragmentation pattern, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is the method of choice.

Sample Preparation

-

Prepare a 1 mg/mL stock solution of Methyl 2,4-dichloro-5-methoxybenzoate in a suitable volatile solvent such as methanol or dichloromethane.

-

Dilute the stock solution to a final concentration of 10 µg/mL in the same solvent.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Acquisition and Analysis

-

Inject a 1 µL aliquot of the prepared sample into the GC-MS system.

-

Record the mass spectrum for the chromatographic peak corresponding to Methyl 2,4-dichloro-5-methoxybenzoate.

-

Analyze the resulting spectrum to identify the molecular ion and the characteristic fragment ions.

-

Compare the fragmentation pattern to established fragmentation rules and spectral libraries for confirmation.

Interpreting the Mass Spectrum: A Case Study of a Related Compound

| Ion Description | Proposed m/z (for 4,5-dichloro isomer) | Corresponding Fragment |

| Molecular Ion | 234, 236, 238 | [C₉H₈Cl₂O₃]•+ |

| Loss of •CH₃ | 219, 221, 223 | [M - •CH₃]⁺ |

| Loss of •OCH₃ | 203, 205, 207 | [M - •OCH₃]⁺ |

| Loss of •Cl | 199, 201 | [M - •Cl]⁺ |

| Loss of •OCH₃ and CO | 175, 177 | [M - •OCH₃ - CO]⁺ |

Data interpreted from the principles of mass spectrometry and comparison with similar structures.

The relative intensities of these peaks will be governed by the stability of the resulting ions. The formation of a stable acylium ion often leads to a prominent peak corresponding to the loss of the alkoxy group from the ester.[3] The loss of a chlorine atom is also a favorable process for halogenated aromatic compounds.[5]

Conclusion

The mass spectrometry fragmentation of Methyl 2,4-dichloro-5-methoxybenzoate under electron ionization is predicted to be a rich source of structural information. The presence of the dichloro, methoxy, and methyl ester substituents on the aromatic ring provides multiple, competing fragmentation pathways. By understanding the fundamental principles of mass spectrometry and leveraging data from related compounds, a detailed and predictive analysis of the fragmentation pattern can be achieved. This in-depth knowledge is critical for researchers and scientists in ensuring the identity and purity of their compounds, and for professionals in the drug development field to understand potential metabolic transformations. The experimental protocol provided herein offers a robust method for obtaining a high-quality mass spectrum for this compound, which can then be used to confirm the proposed fragmentation pathways.

References

- General Fragmentation Modes. (n.d.).

- Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III.

- Scribd. (n.d.).

- PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate.

- Wikipedia. (2023, December 15).

- Chemistry LibreTexts. (2023, August 29).

- Sigma-Aldrich. (n.d.). 2,4-Dichloro-5-methoxy-benzoic acid methyl ester.

- Zaikin, V. G., & Varlamov, A. V. (2008). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the American Society for Mass Spectrometry, 19(5), 653–663.

- Clark, J. (2022, October). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- PubChemLite. (n.d.). 2,4-dichloro-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzoic acid.

- EURL-Pesticides. (n.d.). LC-MS/MS-ESI(-)-2.

- ResearchGate. (n.d.). (A) Mass spectrum (70 eV) of 4,5-dichloro-2-methoxybenzoic acid methyl ester...

- Gcms.cz. (n.d.). Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid, 2,4-Dichlorophenoxyacetic Acid.

- BenchChem. (n.d.).

- El-Sayed, M. A., et al. (2011). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules, 16(12), 10137-10148.

- Giera, M., et al. (2011). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of Mass Spectrometry, 46(5), 490-496.

- Liu, C., et al. (2011). Fragmentation patterns of novel dithiocarbamate derivatives with pharmaceutical activity under electrospray ionization tandem mass spectrometry conditions. Rapid Communications in Mass Spectrometry, 25(2), 349-354.

- Wittich, R. M., et al. (1992). Degradation of Chlorinated Dibenzofurans and Dibenzo-p-Dioxins by Sphingomonas sp. Strain RW1. Applied and Environmental Microbiology, 58(3), 1005-1010.

- ResearchGate. (n.d.).

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Advanced Infrared (IR) Spectroscopic Characterization of Methyl 2,4-dichloro-5-methoxybenzoate

Executive Summary

Methyl 2,4-dichloro-5-methoxybenzoate (CAS: 253268-24-5) is a highly functionalized aromatic ester that serves as a critical intermediate in the synthesis of advanced agrochemicals (structurally analogous to dicamba derivatives) and pharmaceutical active ingredients[1]. The presence of multiple electron-withdrawing (chlorine) and electron-donating (methoxy) substituents on the benzene ring creates a complex electronic environment.

For researchers and QA/QC professionals, Fourier-Transform Infrared (FTIR) spectroscopy—specifically utilizing Attenuated Total Reflectance (ATR)—provides a rapid, non-destructive, and highly specific method for structural confirmation and purity assessment[2]. This whitepaper details the theoretical vibrational causality, expected spectral data, and a self-validating experimental protocol for the accurate IR characterization of this compound.

Molecular Anatomy & Vibrational Causality

To interpret the IR spectrum of Methyl 2,4-dichloro-5-methoxybenzoate, one must move beyond simple peak-matching and understand the underlying quantum mechanical and electronic causalities dictating the vibrational modes.

The Ester Carbonyl (C=O) Stretch

In a standard aliphatic methyl ester, the C=O stretch appears around 1740 cm⁻¹. In this molecule, the carbonyl carbon is directly attached to the aromatic ring. Conjugation with the π -system of the benzene ring typically lowers the stretching frequency (to ~1720 cm⁻¹) because resonance decreases the double-bond character of the carbonyl. However, the highly electronegative chlorine atoms at the ortho (C2) and para (C4) positions exert a strong inductive pull (-I effect), withdrawing electron density from the ring and, consequently, the ester group. This slightly counteracts the resonance effect, resulting in a sharp, intense C=O absorption band predicted between 1725–1735 cm⁻¹ .

The C-O Stretching Region

The molecule contains two distinct types of C-O bonds:

-

Ester C-O-C: The asymmetric stretch of the ester group is heavily coupled with the skeletal vibrations of the molecule, typically presenting as a broad, very strong band between 1250–1280 cm⁻¹ .

-

Aryl-Alkyl Ether (Methoxy) C-O: The methoxy group at the C5 position features an oxygen atom bonded to an sp² aromatic carbon and an sp³ methyl carbon. The aryl-oxygen stretch is strengthened by resonance (+R effect) into the ring, pushing its absorption to ~1040–1060 cm⁻¹ .

Halogen and Aromatic Skeletal Modes

-

C-Cl Stretches: Chlorine is a heavy atom. According to Hooke's Law for molecular vibrations, a higher reduced mass results in a lower vibrational frequency. The C-Cl stretches manifest in the fingerprint region, typically between 700–760 cm⁻¹ .

-

Aromatic C-H Out-of-Plane (OOP) Bending: The 2,4,5-trisubstitution pattern (with the ester at C1) leaves isolated protons at the C3 and C6 positions. Isolated aromatic protons do not couple with adjacent hydrogens, leading to a distinct OOP bending mode at ~860–900 cm⁻¹ .

Summary of Quantitative Spectral Data

The following table summarizes the key functional groups, their expected IR wavenumbers, and the physical causality behind their appearance.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode & Causality |

| Ester C=O | 1725 – 1735 | Very Strong | Stretching. Frequency modulated by competing aromatic conjugation (- lowering) and halogen inductive withdrawal (+ raising). |

| Aromatic C=C | 1580, 1480, 1430 | Medium | Skeletal ring breathing. Multiple bands due to the asymmetric substitution of the benzene ring. |

| Ester C-O-C | 1250 – 1280 | Strong | Asymmetric stretching. High dipole moment change results in strong IR absorbance. |

| Methoxy C-O | 1040 – 1060 | Strong | Aryl-alkyl ether stretching. Strengthened by resonance with the aromatic π -system. |

| Aromatic C-H | 3050 – 3100 | Weak | sp² C-H stretching. Weak due to low dipole moment change during vibration. |

| Aliphatic C-H | 2850 – 2950 | Weak-Medium | sp³ C-H stretching from the methoxy (-OCH₃) and ester methyl (-COOCH₃) groups. |

| Aromatic C-H (OOP) | 860 – 900 | Medium-Strong | Out-of-plane bending of the isolated protons at positions 3 and 6. |

| C-Cl | 700 – 760 | Strong | Stretching. Low frequency dictated by the high atomic mass of chlorine. |

Experimental Workflow: ATR-FTIR Spectroscopy

For solid organic compounds like Methyl 2,4-dichloro-5-methoxybenzoate, Attenuated Total Reflectance (ATR) is the gold standard[3]. Unlike transmission methods (e.g., KBr pellets) which are prone to moisture contamination and scattering artifacts, ATR requires zero sample preparation and relies on an evanescent wave penetrating the sample[4].

Because the depth of penetration ( dp ) is typically only 0.5 to 2.0 µm and is wavelength-dependent[5], achieving intimate contact between the sample and the Internal Reflection Element (IRE)—usually a Diamond or ZnSe crystal—is the single most critical variable for success.

Self-Validating ATR-FTIR Protocol

Step 1: System Purge and IRE Cleaning

-

Action: Clean the diamond/ZnSe crystal with a volatile, non-reactive solvent (e.g., isopropanol or acetone) and a lint-free wipe. Allow to evaporate completely.

-

Validation: Monitor the live energy throughput (interferogram centerburst). A stable, high-amplitude signal confirms a clean optical path.

Step 2: Background Acquisition

-

Action: Acquire a background spectrum of the ambient air (typically 32–64 scans at 4 cm⁻¹ resolution).

-

Causality: The background captures the ambient atmospheric H₂O vapor and CO₂. This is mathematically subtracted from the sample spectrum.

-

Validation: Inspect the background spectrum. If the baseline is sloped or noisy, the crystal is contaminated or the detector requires liquid nitrogen cooling (if using an MCT detector).

Step 3: Sample Loading and Pressure Application

-

Action: Place 2–5 mg of Methyl 2,4-dichloro-5-methoxybenzoate directly onto the center of the crystal. Lower the pressure anvil until the clutch clicks.

-

Causality: The evanescent wave decays exponentially from the crystal surface[5]. Without sufficient pressure, air gaps remain, the refractive index boundary is compromised, and the resulting spectrum will exhibit a disastrously low Signal-to-Noise Ratio (SNR)[2].

Step 4: Spectral Acquisition and ATR Correction

-

Action: Acquire the sample spectrum using the exact same parameters as the background (64 scans, 4 cm⁻¹). Apply an "ATR Correction" algorithm post-acquisition.

-

Causality: Because penetration depth increases at lower wavenumbers (longer wavelengths), peaks in the fingerprint region appear artificially more intense in raw ATR spectra compared to transmission spectra[5]. ATR correction normalizes this discrepancy.

Step 5: Data Validation

-

Action: Verify that the maximum absorbance (usually the C=O or C-O stretch) falls between 0.1 and 1.0 Absorbance Units (AU).

-

Validation: If the peak exceeds 1.2 AU, the detector may be saturated (non-linear response). If it is below 0.05 AU, insufficient pressure was applied.

Workflow Visualization

The following logical decision tree dictates the self-validating workflow for acquiring the IR spectrum.

Caption: Logical workflow and self-validation decision tree for ATR-FTIR spectral acquisition.

Conclusion

The IR spectroscopic analysis of Methyl 2,4-dichloro-5-methoxybenzoate requires a nuanced understanding of how its unique substitution pattern influences vibrational modes. The interplay between the inductive withdrawal of the chlorine atoms and the resonance donation of the methoxy group dictates the precise positioning of the ester carbonyl and C-O stretching frequencies. By utilizing a rigorously validated ATR-FTIR protocol, analytical scientists can ensure high-fidelity structural confirmation free from the artifacts common in traditional transmission spectroscopy.

References

-

NIST Mass Spectrometry Data Center. "Dicamba methyl ester - IR Spectrum". NIST WebBook. Available at: [Link]

-

Mettler Toledo. "ATR-FTIR Spectroscopy Basics". mt.com. Available at: [Link]

-

Specac Ltd. "Everything You Need to Know About ATR-FTIR Spectroscopy". specac.com. Available at:[Link]

-

Chemistry LibreTexts. "ATR-FTIR: Vibrational Spectroscopy at the Solid/Liquid Interface". libretexts.org. Available at:[Link]

-

Schuttlefield, J. D., & Grassian, V. H. "ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples". Journal of Chemical Education. Available at: [Link]

Sources

Methyl 2,4-dichloro-5-methoxybenzoate molecular weight

An In-Depth Technical Guide to Methyl 2,4-dichloro-5-methoxybenzoate: Properties, Synthesis, and Analytical Characterization

Executive Summary

Methyl 2,4-dichloro-5-methoxybenzoate is a halogenated aromatic ester of significant interest to the pharmaceutical and agrochemical research sectors. Its distinct substitution pattern—featuring two chlorine atoms, a methoxy group, and a methyl ester on a benzene ring—renders it a versatile chemical intermediate for the synthesis of more complex, high-value molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its fundamental physicochemical properties, a detailed, field-proven synthetic protocol, and robust, orthogonal analytical methodologies for quality control and characterization. The narrative emphasizes the causal reasoning behind experimental choices, ensuring that the described protocols are not merely instructional but also educational, providing a self-validating framework for laboratory application.

Physicochemical & Structural Properties

The precise characterization of a starting material is the foundation of successful and reproducible synthesis. Methyl 2,4-dichloro-5-methoxybenzoate is a white solid under standard conditions, and its key identifiers and properties are summarized below.[1]

| Property | Value | Source(s) |

| IUPAC Name | Methyl 2,4-dichloro-5-methoxybenzoate | N/A |

| Synonym | 2,4-Dichloro-5-methoxy-benzoic acid methyl ester | [1] |

| CAS Number | 253268-24-5 | [1][2] |

| Molecular Formula | C₉H₈Cl₂O₃ | [2] |

| Molecular Weight | 235.07 g/mol | [1] |

| Physical Form | White Solid | [1] |

| Typical Purity | ≥97% | [1] |

| Storage Temperature | 0-5°C | [1] |

The molecular structure, with its specific arrangement of functional groups, dictates the reactivity and synthetic potential of the compound. The electron-withdrawing nature of the chlorine atoms and the ester group, contrasted with the electron-donating methoxy group, creates a unique electronic landscape on the aromatic ring, influencing its role in subsequent chemical transformations.

Synthesis and Purification

The synthesis of Methyl 2,4-dichloro-5-methoxybenzoate can be approached from several routes. The following protocol describes a robust and scalable laboratory procedure involving the esterification of the parent carboxylic acid. This method is chosen for its high efficiency and the relative accessibility of the starting materials.

Rationale and Strategy

The most direct synthetic strategy is the Fischer esterification of 2,4-dichloro-5-methoxybenzoic acid. This acid-catalyzed reaction with methanol is a classic, high-yielding transformation. The causality for this choice rests on equilibrium chemistry; using a large excess of a cost-effective reagent (methanol) drives the reaction to completion, ensuring a high conversion of the more valuable carboxylic acid substrate. Subsequent purification via silica gel chromatography is a standard and effective method for removing any unreacted acid and catalytic residues.[3]

Experimental Protocol: Synthesis

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloro-5-methoxybenzoic acid (10.0 g, 42.5 mmol).

-

Reagent Addition: Add absolute methanol (150 mL). The large excess serves as both reactant and solvent.

-

Catalysis: While stirring, carefully add concentrated sulfuric acid (2.0 mL) dropwise as the catalyst. The addition is exothermic and should be performed with caution.

-

Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 5-7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 500 mL of ice-cold water. A white precipitate of the crude product will form. Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Isolation: Collect the crude solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 100 mL) to remove inorganic salts.

-

Drying: Dry the crude product under vacuum to a constant weight.

Workflow Diagram: Synthesis & Purification

Sources

A Comprehensive Technical Guide to the Solubility of Methyl 2,4-dichloro-5-methoxybenzoate in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of Methyl 2,4-dichloro-5-methoxybenzoate, a compound of interest for researchers, scientists, and professionals in drug development. Recognizing the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles of solubility and provides detailed, actionable protocols for its experimental determination. By understanding the physicochemical properties of the molecule and the principles governing its interaction with various solvents, researchers can effectively predict, measure, and manipulate its solubility to suit their specific applications.

Introduction to Methyl 2,4-dichloro-5-methoxybenzoate and the Significance of Solubility

Methyl 2,4-dichloro-5-methoxybenzoate (CAS No. 253268-24-5) is a halogenated aromatic ester.[1][2] Its molecular structure, featuring a substituted phenyl ring with chloro and methoxy groups, along with a methyl ester moiety, dictates its physicochemical properties, including its solubility. In the realm of pharmaceutical sciences and chemical synthesis, solubility is a critical parameter.[3] It influences reaction kinetics, purification strategies (such as crystallization), and, in the context of drug development, the bioavailability and therapeutic efficacy of an active pharmaceutical ingredient (API).[3][4]

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[5] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity.[5][6] Therefore, understanding the polarity of both Methyl 2,4-dichloro-5-methoxybenzoate and the potential organic solvents is paramount.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for Methyl 2,4-dichloro-5-methoxybenzoate is scarce, we can infer its properties from its structure and data on similar compounds.

Table 1: Physicochemical Properties of Methyl 2,4-dichloro-5-methoxybenzoate and Related Compounds

| Property | Methyl 2,4-dichloro-5-methoxybenzoate | Methyl 5-chloro-2-methoxybenzoate | Methyl Benzoate |

| Molecular Formula | C₉H₈Cl₂O₃[2] | C₉H₉ClO₃[7][8][9] | C₈H₈O₂[10] |

| Molecular Weight | 235.06 g/mol (calculated) | 200.62 g/mol [7][8] | 136.15 g/mol [10] |

| Predicted Polarity | Moderately polar | Moderately polar | Moderately polar |

| Melting Point | Not available | 150-152°C[8] | -12.5 °C[10] |

| Boiling Point | Not available | 235-240 °C[7][8] | 199.6 °C[10] |

| LogP (predicted) | Bioaccumulation is not expected based on a related compound.[11] | log Pow: 2.1[11] | Not available |

Based on its structure, which includes polar ester and methoxy groups as well as a larger, less polar dichlorophenyl ring, Methyl 2,4-dichloro-5-methoxybenzoate is expected to be a moderately polar compound. This suggests it will exhibit preferential solubility in solvents of similar polarity.

Table 2: Predicted Qualitative Solubility of Methyl 2,4-dichloro-5-methoxybenzoate in Common Organic Solvents

| Solvent Category | Solvent | Relative Polarity Index¹ | Predicted Solubility | Rationale |

| Non-Polar | Hexane | 0.009[12] | Low | The significant difference in polarity between the non-polar alkane and the moderately polar solute is likely to result in poor solubility. |

| Toluene | 0.099[12] | Moderate | The aromatic nature of toluene can engage in π-π stacking with the phenyl ring of the solute, potentially leading to moderate solubility. | |

| Moderately Polar Aprotic | Dichloromethane | 0.309[12] | High | The polarity of dichloromethane is well-suited to interact with the polar functional groups of the solute without the steric hindrance of protic solvents. |